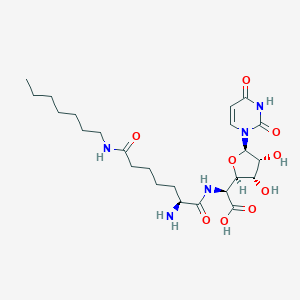

Oct-lys-upoc

説明

特性

CAS番号 |

100566-83-4 |

|---|---|

分子式 |

C24H39N5O9 |

分子量 |

541.6 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |

InChIキー |

KQXVKGBKQDWQIX-WIPOLACYSA-N |

SMILES |

CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |

異性体SMILES |

CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |

正規SMILES |

CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |

他のCAS番号 |

100566-83-4 |

同義語 |

N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |

製品の起源 |

United States |

Synthetic Chemistry and Derivatization Strategies of Oct Lys Upoc

Methodologies for the Chemical Synthesis of N-epsilon-(Octanoyl)-lysyl-uracil polyoxin (B77205) C.

A plausible synthetic route would commence with the selective acylation of the ε-amino group of a suitably protected lysine (B10760008) derivative with octanoic acid. This step is crucial to ensure that the subsequent peptide coupling occurs at the α-amino group. The resulting N-epsilon-octanoyl-lysine must then be activated, often at its carboxyl group, for coupling with the 5'-amino group of the uracil (B121893) polyoxin C (UPOC) nucleoside.

The key transformation is the amide bond formation between the protected N-epsilon-octanoyl-lysine and the UPOC moiety. This is typically achieved using established peptide coupling reagents. A common approach for synthesizing analogous polyoxin L derivatives involves the use of an activated p-nitrophenyl ester of the protected amino acid, which is then reacted with UPOC. nih.gov Following the coupling reaction, a final deprotection step is necessary to remove any protecting groups from the UPOC core and the lysine residue, yielding the target molecule, Oct-Lys-UPOC.

Table 1: Key Reagents in a Plausible Synthesis of this compound

| Reagent/Component | Role in Synthesis |

| Uracil Polyoxin C (UPOC) | The core nucleoside structure. |

| Protected Lysine | Amino acid linker with orthogonal protecting groups on the α-amino and carboxyl groups. |

| Octanoic Acid | The fatty acid chain to be attached to the lysine side chain. |

| Coupling Agents (e.g., HBTU, p-nitrophenyl ester) | To facilitate the formation of amide bonds. |

| Protecting Groups (e.g., Boc, Cbz) | To prevent unwanted side reactions at reactive functional groups. |

| Deprotection Reagents (e.g., TFA, H₂/Pd) | To remove protecting groups in the final steps of the synthesis. |

Comparative Synthetic Approaches for Related N-aminoacyl Polyoxin C Derivatives.

The synthesis of this compound is part of a broader effort to create a diverse library of N-aminoacyl polyoxin C derivatives with the goal of improving their antifungal properties. nih.gov A variety of synthetic strategies have been developed to this end, primarily focusing on modifying the amino acid side chain attached to the UPOC core.

One major area of investigation has been the synthesis of carbocyclic analogs of UPOC. nih.gov In these derivatives, the furanose oxygen of the ribose core is replaced with a methylene (B1212753) group, a modification intended to increase metabolic stability. nih.gov The synthesis of these carbocyclic analogs often involves complex multi-step sequences, such as a hetero Diels-Alder reaction to construct the core ring system, followed by the installation of the β-amino acid side chain using methods like Pd(0)/InI-mediated allylation. nih.gov

Another significant approach involves the stereoselective synthesis of UPOC conjugates. nih.gov These methods aim to control the stereochemistry at the C5' position, which can be critical for biological activity. A key step in one such synthesis is the nucleophilic addition of trimethylsilyl (B98337) cyanide to a chiral sulfinimine derived from 2',3'-protected 5'-formyluridine. nih.gov The resulting aminonitrile can then be elaborated into the desired amino acid side chain.

The coupling of the amino acid moiety to the UPOC core is a common feature across these synthetic routes. Amide bond formation is frequently accomplished by reacting the 5'-amino group of UPOC methyl ester with an activated carboxylic acid. nih.gov Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or the use of a pentafluorophenyl ester of the amino acid. nih.gov

In a study focused on creating polyoxin L analogues with α-amino fatty acids, researchers synthesized a series of compounds by reacting benzyloxycarbonyl-protected α-amino fatty acid p-nitrophenyl esters with uracil polyoxin C. nih.gov This was followed by transfer hydrogenolysis to remove the protecting group, yielding the final dipeptidyl polyoxin L analogues. nih.gov This approach, which introduces lipophilic side chains, is particularly relevant to the synthesis of this compound.

Table 2: Comparison of Synthetic Strategies for UPOC Derivatives

| Synthetic Strategy | Key Features | Example Application |

| Carbocyclic Analogs | Replacement of the furanose oxygen with a methylene group for increased metabolic stability. nih.gov | Synthesis of carbocyclic UPOC via hetero Diels-Alder and allylation reactions. nih.gov |

| Stereoselective Synthesis | Control of stereochemistry at the C5' position using chiral auxiliaries. nih.gov | Nucleophilic addition of TMSCN to a chiral sulfinimine. nih.gov |

| Acyl Side Chain Modification | Introduction of lipophilic fatty acid chains to potentially improve cell permeability. nih.gov | Coupling of α-amino fatty acid p-nitrophenyl esters to UPOC. nih.gov |

| Prodrug Approach | Design of derivatives that are hydrolyzed intracellularly to release the active compound. nih.gov | Synthesis of protected β-amino acid side chain analogs. nih.gov |

Structural Elucidation Techniques Applied to this compound and Analogs.

The structural elucidation of complex molecules like this compound and its analogs relies on a combination of modern spectroscopic techniques. These methods are essential to confirm the identity of the synthesized compound and to determine its stereochemistry and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR would be employed to provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For a compound like this compound, specific NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between different parts of the molecule, including the linkages between the uracil base, the sugar moiety, the lysine residue, and the octanoyl chain.

Mass Spectrometry (MS) is another critical tool for determining the molecular weight of the synthesized compound and for obtaining information about its structure through fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) can provide further structural insights by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. mdpi.com This can be particularly useful for confirming the sequence of the aminoacyl chain and its attachment to the UPOC core.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for purifying the final compound and for assessing its purity. nih.gov In the context of polyoxin analogs, reverse-phase HPLC is often used to separate diastereomers, which may be formed during the synthesis. nih.gov

For a comprehensive structural analysis, a combination of these techniques is typically employed. The data from NMR provides detailed information about the covalent structure and stereochemistry, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is then used to ensure the purity of the final product.

Table 3: Key Structural Elucidation Techniques

| Technique | Information Provided |

| ¹H and ¹³C NMR | Chemical environment of protons and carbons, connectivity, and stereochemistry. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. mdpi.com |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. mdpi.com |

| HPLC | Purity assessment and separation of isomers. nih.gov |

Molecular Mechanisms of Chitin Synthetase Inhibition by Oct Lys Upoc

Identification of the Enzymatic Target: Chitin-UDP Acetylglucosaminyltransferase (EC 2.4.1.16)

The primary target for antifungal compounds that disrupt cell wall synthesis is Chitin-UDP acetylglucosaminyltransferase, systematically known as EC 2.4.1.16. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to form chitin (B13524), an essential structural component of the fungal cell wall. The absence of chitin in vertebrates makes its synthesis pathway an attractive target for the development of selective antifungal agents. For Oct-lys-upoc to be considered a chitin synthetase inhibitor, its direct interaction with and modulation of this enzyme's activity would need to be experimentally demonstrated.

Kinetic Characterization of Chitin Synthetase Inhibition

A thorough understanding of an inhibitor's potency and mechanism requires detailed kinetic studies. This involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Determination of Inhibitory Constants (Ki values)

The inhibitory constant, or Ki value, is a critical measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. To date, no published research has reported the Ki value for this compound against chitin synthetase from any fungal source. Determining this value is a fundamental step in characterizing its potential as an antifungal agent.

Analysis of Inhibition Type: Competitive Inhibition with UDP-N-acetylglucosamine

The mode of inhibition provides insight into how the inhibitor interacts with the enzyme. If this compound acts as a competitive inhibitor, it would bind to the active site of chitin synthetase, directly competing with the natural substrate, UDP-N-acetylglucosamine. This type of inhibition is often observed with molecules that are structurally similar to the substrate. Experimental validation, typically through Lineweaver-Burk or Dixon plots, would be necessary to confirm this mechanism for this compound.

Comparative Analysis of Inhibitory Efficacy Across Fungal Species

The effectiveness of an antifungal compound can vary significantly between different fungal species due to variations in the enzyme structure and cellular environment.

Chitin Synthetase from Candida albicans Membrane Preparations

Candida albicans is a major human fungal pathogen, and its chitin synthases are well-characterized targets for antifungal drugs. Evaluating the inhibitory activity of this compound on chitin synthetase isolated from C. albicans membrane preparations would be a crucial step in assessing its potential clinical relevance. Currently, there is no available data documenting the efficacy of this compound against this specific target.

Chitin Synthetase from Piricularia oryzae

Piricularia oryzae (also known as Magnaporthe oryzae), the causative agent of rice blast disease, poses a significant threat to agriculture. Inhibition of its chitin synthetase could offer a strategy for crop protection. A comparative analysis of this compound's effect on chitin synthetase from P. oryzae would be valuable for understanding its spectrum of activity. As with C. albicans, there is a lack of published findings on the interaction between this compound and the chitin synthetase of this important plant pathogen.

Cellular and Fungal Biological Activities in Model Systems

Evaluation of Impact on Fungal Cellular Morphology

The integrity of the fungal cell wall is paramount for maintaining cellular shape and viability. Chitin (B13524), a key structural polysaccharide, is synthesized by the enzyme chitin synthetase, making it an attractive target for antifungal agents. mdpi.comnih.gov The impact of Oct-lys-upoc on the cellular morphology of Candida albicans is directly linked to its function as an inhibitor of this critical enzyme.

Exposure of Candida albicans to millimolar concentrations of polyoxin (B77205) analogues, the class of compounds to which this compound belongs, results in noticeable morphological alterations. nih.gov These changes are indicative of disruptions in the normal process of cell wall synthesis, leading to aberrant cell shapes and structures. Candida albicans is a dimorphic fungus, capable of switching between a yeast form and a hyphal form, a transition that is crucial for its pathogenicity. nih.govmdpi.com The morphological changes induced by these compounds interfere with this typical cellular structure.

The observed morphological changes are a direct consequence of the compound's inhibitory action on chitin synthetase. nih.gov Chitin is a vital component of the fungal cell wall, providing structural rigidity. mdpi.com By inhibiting chitin synthetase, this compound disrupts the synthesis of new chitin, which is essential during cell growth and division. This leads to a weakened cell wall that cannot maintain its normal shape, resulting in the observed aberrant morphologies. The effectiveness of these compounds as chitin synthetase inhibitors has been quantified, with inhibition constants (Kᵢ) determined for various analogues. nih.gov

Table 1: Chitin Synthetase Inhibition Constants for Polyoxin Analogues

| Compound | Inhibition Constant (Kᵢ) |

|---|---|

| Octanoyl-phenylalanyl-polyoxin D | 7.15 x 10⁻⁶ M |

| D-tryptophanyl-uracil polyoxin C | 1.06 x 10⁻³ M |

This table presents the range of inhibitory activities against chitin synthetase for different polyoxin analogues as reported in the source literature. nih.gov

Investigation of Intracellular Stability and Resistance to Enzymatic Hydrolysis

A key feature in the design of this compound and related polyoxin analogues is their enhanced stability against enzymatic degradation within the fungal cell. These compounds were specifically synthesized to be resistant to hydrolysis by cellular peptidases in Candida albicans. nih.gov With the exception of one carboxamide derivative, all tested analogues demonstrated resistance to hydrolysis by cell extracts or permeabilized Candida cells. nih.gov This intrinsic stability ensures that the compound can persist within the cell long enough to interact with its target enzyme, chitin synthetase.

Table of Compound Names

| Compound Name |

|---|

| Candida albicans |

| Carvacrol |

| Chitin |

| Chitin Synthetase |

| D-tryptophanyl-uracil polyoxin C |

| Gallic Acid |

| Nikkomycin Z |

| This compound |

| Octanoyl-phenylalanyl-polyoxin D |

| Polyoxin |

| Polyoxin D |

| Propolis |

| Thymol |

| Uracil (B121893) polyoxin C |

Stability of this compound within Candida albicans Cell Extracts

Research has demonstrated that this compound exhibits significant stability when exposed to cell extracts of Candida albicans H317. nih.govnih.gov In laboratory settings, this compound, along with a related analog, Oct-Gln-UPOC, was found to be resistant to hydrolysis by these cellular extracts. nih.govnih.gov This inherent stability within the cellular milieu of C. albicans is a noteworthy characteristic of the compound. The resistance to degradation by intracellular components suggests that this compound can persist in its active form within the fungal cell environment.

| Compound | Stability in C. albicans Cell Extract |

| This compound | Resistant to hydrolysis |

| Oct-Gln-UPOC | Resistant to hydrolysis |

Resistance to Hydrolysis by Permeabilized Candida albicans Cells

Further investigations into the stability of this compound were conducted using permeabilized Candida albicans cells. This method allows for the assessment of compound degradation in a more physiologically relevant context, where the compound can interact with intracellular enzymes. The results indicated that this compound is resistant to hydrolysis by these permeabilized cells. nih.govnih.gov

In contrast, the analog Oct-Gln-UPOC was found to be hydrolyzed by permeabilized C. albicans cells, with a calculated half-life of 23 minutes. nih.govnih.gov This differential susceptibility to hydrolysis highlights the structural importance of the lysyl moiety in this compound for its enhanced stability. The data strongly suggest that polyoxins containing hydrophobic amino acids, such as this compound, not only retain potent inhibitory activity against chitin synthetase but are also structurally resilient to cellular hydrolysis within C. albicans. nih.govnih.gov This makes them effective and stable synthetic chitin synthetase inhibitors inside the fungal pathogen. nih.govnih.gov

| Compound | Resistance to Hydrolysis by Permeabilized C. albicans Cells | Half-life (in permeabilized cells) |

| This compound | Resistant | Not applicable (stable) |

| Oct-Gln-UPOC | Susceptible | 23 minutes |

Structure Activity Relationship Sar Studies and Analog Comparisons

Comparative Analysis with N-gamma-(Octyl)-glutaminyluracil polyoxin (B77205) C (Oct-Gln-UPOC)

The synthesis of hydrophobic polyoxins, such as Oct-lys-upoc and Oct-Gln-UPOC, was undertaken to explore their potential as robust inhibitors of chitin (B13524) synthetase, a key enzyme in fungal cell wall biosynthesis. nih.govnih.gov While both compounds share a similar structural backbone, the variation in their hydrophobic amino acid side chains leads to marked differences in their biological activity and stability.

Both this compound and Oct-Gln-UPOC were found to be potent inhibitors of chitin synthetase when tested with membrane preparations from Candida albicans. nih.gov In this in vitro setting, both compounds exhibited a strong inhibitory constant (Kis) of 1.7 x 10⁻⁶ M, indicating that the fundamental structural motif is effective at targeting the enzyme. nih.gov

However, a significant difference in inhibitory activity emerged when the compounds were evaluated in a permeabilized-cell assay, which more closely mimics the intracellular environment. In this assay, Oct-Gln-UPOC demonstrated a tenfold lower inhibitory activity against chitin synthetase compared to the this compound analog. nih.gov This suggests that while both are inherently strong inhibitors, factors within the permeabilized cell differentially affect their ability to inhibit the target enzyme.

Table 1: Comparative Inhibitory Activity Against C. albicans Chitin Synthetase

| Compound | Inhibitory Constant (Kis) in Membrane Preparations | Relative Inhibitory Activity in Permeabilized Cells |

|---|---|---|

| This compound | 1.7 x 10⁻⁶ M nih.gov | 10-fold higher than Oct-Gln-UPOC nih.gov |

| Oct-Gln-UPOC | 1.7 x 10⁻⁶ M nih.gov | Baseline nih.gov |

The disparity in inhibitory activity within permeabilized cells can be attributed to their differing stability. When exposed to a cell extract of C. albicans, both this compound and Oct-Gln-UPOC proved resistant to hydrolysis. nih.gov This indicates a general stability against soluble cellular enzymes.

A critical distinction was observed in studies using permeabilized-cell preparations. This compound remained resistant to hydrolysis in this environment. nih.gov In stark contrast, Oct-Gln-UPOC was susceptible to degradation, exhibiting a hydrolysis half-life of just 23 minutes. nih.gov This rapid breakdown of Oct-Gln-UPOC within the permeabilized cells accounts for its diminished inhibitory activity compared to the stable this compound. nih.gov

Table 2: Hydrolysis Profiles in C. albicans Preparations

| Compound | Stability in Cell Extract | Stability in Permeabilized Cells |

|---|---|---|

| This compound | Resistant nih.gov | Resistant nih.gov |

| Oct-Gln-UPOC | Resistant nih.gov | Half-life of 23 minutes nih.gov |

Elucidation of the Role of Hydrophobic Amino Acid Moieties in Activity and Stability

The key finding is that the specific nature of the amino acid moiety directly influences the compound's resistance to intracellular degradation. nih.gov The N-epsilon-(octanoyl)-lysyl group of this compound confers remarkable stability within permeabilized cells, allowing it to persist and effectively inhibit its target. nih.gov Conversely, the N-gamma-(octyl)-glutaminyl moiety of Oct-Gln-UPOC, while also hydrophobic, results in a molecule that is readily hydrolyzed in the same environment. nih.gov

These findings establish a clear structure-activity and structure-stability relationship, demonstrating that polyoxins featuring specific hydrophobic amino acids can function as potent chitin synthetase inhibitors that are uniquely resistant to cellular hydrolysis. nih.gov This makes this compound a pioneering example of a synthetic chitin synthetase inhibitor that maintains stability within the challenging intracellular environment of C. albicans. nih.gov

Mechanistic Studies on Cellular Uptake and Transport

Assessment of Competition with Endogenous Peptide Transport Systems.

Studies conducted on Candida albicans have shown that Oct-Lys-UPOC does not compete with the transport of endogenous peptides into the cell. This finding is significant because many peptidyl nucleoside antibiotics, including some polyoxin (B77205) analogs, can be transported via peptide transport systems, which might lead to competition issues or altered pharmacokinetics. The observed lack of competition suggests that this compound's cellular entry mechanism, if any, is distinct from the primary peptide transport pathways in C. albicans. fishersci.seepa.govnih.gov

| Compound | Competition with Peptide Transport |

| This compound | No Competition |

| Oct-Gln-UPOC | No Competition |

Analysis of Interference with Uridine (B1682114) Transport Pathways.

In addition to peptide transport, the interference of this compound with uridine transport pathways has also been assessed. Research indicates that this compound does not compete with the transport of uridine into Candida albicans cells. fishersci.seepa.govnih.gov This is an important characteristic, as uridine is a crucial nucleoside involved in various metabolic processes, including RNA synthesis and carbohydrate metabolism. The absence of interference suggests that this compound does not disrupt essential uridine uptake mechanisms, which could be beneficial for maintaining normal cellular function while targeting fungal-specific pathways. fishersci.seepa.govnih.gov

| Compound | Competition with Uridine Transport |

| This compound | No Competition |

| Oct-Gln-UPOC | No Competition |

Furthermore, this compound has demonstrated notable resistance to intracellular degradation. Unlike its analog, N-gamma-(octyl)-glutaminyluracil polyoxin C (Oct-Gln-UPOC), which exhibited a half-life of 23 minutes when exposed to permeabilized C. albicans cells, this compound remained resistant to hydrolysis by both cell extracts and permeabilized cells. fishersci.seepa.gov This enhanced metabolic stability is a key improvement over previous di- and tripeptidyl polyoxin derivatives, which were often rapidly metabolized to inactive forms, such as uracil (B121893) polyoxin C. nih.govguidetopharmacology.org

| Property | Value | Organism/Context |

| Chitin (B13524) Synthetase Inhibition (Ki) | 1.7 x 10^-6 M | Candida albicans membrane preparations fishersci.seepa.govnih.gov |

| Resistance to Hydrolysis | Resistant | C. albicans H317 cell extract, permeabilized cells fishersci.seepa.gov |

| Effect on Cell Growth/Viability | Ineffective (up to 2 mM) | C. albicans fishersci.seepa.govnih.gov |

| Induction of Aberrant Morphologies | Observed at 0.25 mM | C. albicans fishersci.seepa.govnih.gov |

Advanced Academic Research Applications and Future Directions

Utility as a Biochemical Probe for Chitin (B13524) Biosynthesis Pathways

Oct-Lys-UPOC has been synthesized and characterized as a novel polyoxin (B77205), demonstrating its utility as a biochemical probe for investigating chitin biosynthesis pathways. It is derived from uracil (B121893) polyoxin C through a reaction with an appropriate amino acid p-nitrophenyl ester, specifically involving an N-epsilon-(octanoyl)-lysyl modification nih.gov.

Research has shown that this compound is a strong inhibitor of chitin synthetase, an enzyme crucial for the synthesis of chitin, a primary component of fungal cell walls. Studies using membrane preparations from Candida albicans, a significant human fungal pathogen, have determined its inhibition constant (Kis) to be 1.7 x 10-6 M nih.gov. This potent inhibitory activity underscores its effectiveness in disrupting the enzymatic machinery responsible for chitin formation. Furthermore, this compound has been observed to be resistant to hydrolysis by cell extracts of C. albicans H317 and by permeabilized cells, indicating its stability within the cellular environment, a critical characteristic for a biochemical probe nih.gov.

Table 1: Biochemical Properties of this compound as a Chitin Synthetase Inhibitor

| Property | Value | Organism/System | Source |

| Inhibition Constant (Kis) | 1.7 x 10-6 M | Chitin synthetase from C. albicans membrane preparations | nih.gov |

| Resistance to Hydrolysis | Resistant | C. albicans cell extract and permeabilized cells | nih.gov |

Application in Fundamental Investigations of Fungal Cell Wall Biogenesis and Integrity

Beyond its role as an enzymatic inhibitor, this compound has found application in fundamental investigations concerning fungal cell wall biogenesis and integrity. The fungal cell wall is an essential structure, vital for maintaining cellular shape, protecting against environmental stresses, and mediating host-pathogen interactions. Disrupting its synthesis is a key strategy for antifungal agents.

Theoretical Frameworks for Rational Design of Novel Chitin Synthetase Inhibitors

The characteristics of this compound offer a foundational basis for developing theoretical frameworks aimed at the rational design of novel chitin synthetase inhibitors. Its potent inhibitory activity and demonstrated stability within C. albicans cells highlight key features desirable in effective antifungal compounds nih.gov. The fact that it is a synthetic polyoxin with a hydrophobic amino acid modification (N-epsilon-(octanoyl)-lysyl) suggests that incorporating hydrophobic moieties can enhance the inhibitory activity and cellular stability of polyoxin-based compounds nih.gov.

This compound serves as a crucial example for understanding the structure-activity relationships necessary for designing inhibitors that can effectively penetrate fungal cells and resist intracellular degradation, thereby providing a stable inhibitory effect nih.gov. Future theoretical models for chitin synthetase inhibitors could leverage the structural motifs and physicochemical properties of this compound to predict and optimize the efficacy, specificity, and cellular pharmacokinetics of new synthetic antifungal agents. The insights gained from compounds like this compound can guide computational chemistry and molecular modeling efforts to identify or synthesize compounds with improved therapeutic profiles.

Integration with Omics-Based Methodologies for Comprehensive Biological Profiling

While direct research specifically detailing the integration of this compound with omics-based methodologies (such as genomics, transcriptomics, proteomics, or metabolomics) for comprehensive biological profiling was not explicitly found in the provided search results, its role as a specific chitin synthetase inhibitor makes it a highly relevant candidate for such applications.

In future research, this compound could be employed in conjunction with omics approaches to elucidate the global cellular responses of fungi to chitin synthesis inhibition. For instance, transcriptomic studies could reveal changes in gene expression profiles in response to this compound treatment, identifying compensatory pathways or stress responses. Proteomic analyses could identify altered protein levels or modifications, shedding light on the cellular machinery affected by the compound. Metabolomic profiling could uncover shifts in metabolic pathways due to cell wall disruption. Such integrated omics studies would provide a comprehensive understanding of the biological impact of chitin synthetase inhibition by this compound, offering deeper insights into fungal pathogenesis and potential targets for synergistic antifungal therapies.

Q & A

Q. How to analyze and resolve contradictory data in this compound research?

- Conduct sensitivity analyses (e.g., Bayesian statistics) to assess robustness. Replicate experiments under varied conditions (pH, temperature) to identify confounding factors. Use contradiction matrices to prioritize hypotheses (e.g., conflicting bioactivity vs. structural heterogeneity) .

Q. How to integrate multi-omics data in this compound studies?

- Align transcriptomic/proteomic datasets with mechanistic hypotheses using pathway enrichment tools (e.g., KEGG, Reactome). Validate correlations via knockout models or CRISPR-Cas9 editing. Address batch effects through normalization pipelines .

Q. What strategies optimize target prioritization from high-throughput this compound data?

- Apply machine learning (random forests, neural networks) to rank targets by binding energy or phenotypic impact. Use cheminformatics tools (e.g., molecular docking) to filter false positives. Validate top candidates in in vivo models .

Q. How to design longitudinal studies assessing this compound’s stability?

Q. How to apply FAIR principles to this compound data management?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。